molecular formula C35H38Cl2N8O4 B601396 イトラコナゾール不純物F CAS No. 89848-51-1

イトラコナゾール不純物F

カタログ番号: B601396
CAS番号: 89848-51-1
分子量: 705.65
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antifungal Applications

Broad-Spectrum Antifungal Activity
Butyl Itraconazole retains the antifungal properties of its parent compound, making it effective against a range of fungal infections. It is particularly noted for its efficacy against:

  • Aspergillus spp.
  • Candida spp.
  • Histoplasma capsulatum
  • Blastomyces dermatitidis

These infections are critical in immunocompromised populations, where effective antifungal therapy is essential to prevent morbidity and mortality .

Clinical Efficacy
Clinical studies have demonstrated significant success rates for Butyl Itraconazole in treating various fungal infections. For instance, in a study involving patients with onychomycosis, a 61% mycological cure rate was observed after treatment with Itraconazole . This suggests that Butyl Itraconazole may exhibit similar or enhanced efficacy.

Non-Fungal Medical Applications

Cancer Treatment Potential
Beyond its antifungal uses, Butyl Itraconazole has been investigated for its anticancer properties. Research indicates that it inhibits the Hedgehog signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. In clinical trials, patients treated with Itraconazole showed significant reductions in tumor proliferation markers .

Case Study: Basal Cell Carcinoma

In a phase II trial involving 29 patients with advanced basal cell carcinoma, treatment with Itraconazole resulted in a 45% reduction in cell proliferation and a notable decrease in Hedgehog pathway activity . These findings support the potential of Butyl Itraconazole as a therapeutic option for malignancies resistant to conventional treatments.

Pharmacological Mechanisms

Mechanism of Action
Butyl Itraconazole functions primarily by inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. Additionally, its ability to modulate the Hedgehog signaling pathway offers a dual mechanism of action that may be beneficial in treating both fungal infections and certain cancers .

Research and Development

Analog Development
Research into analogs of Butyl Itraconazole has focused on enhancing its potency and selectivity against specific biological targets. Studies have shown that modifications to the side chains can significantly increase antiangiogenic activity and inhibit endothelial cell proliferation . This line of research could lead to more effective formulations for both antifungal and anticancer therapies.

Potential Future Applications

Prophylactic Use in Immunocompromised Patients
Given its broad-spectrum activity and favorable safety profile, Butyl Itraconazole could be considered for prophylactic use in high-risk populations such as organ transplant recipients or patients undergoing chemotherapy. Its ability to prevent systemic fungal infections could reduce the incidence of opportunistic infections in these vulnerable groups .

Summary Table: Applications of Butyl Itraconazole

Application AreaSpecific UsesClinical Evidence
AntifungalTreatment of aspergillosis, candidiasisHigh success rates (e.g., 61% cure rate)
Cancer TreatmentBasal cell carcinomaSignificant tumor reduction observed
Research & DevelopmentAnalog development for potencyEnhanced antiangiogenic activity noted
Prophylactic UseImmunocompromised patientsPotential for reducing infection incidence

作用機序

Target of Action

Itraconazole Impurity F, also known as Itraconazole Butyl Analog , is a derivative of the parent compound Itraconazole. The primary target of Itraconazole is the fungal cytochrome P450 3A dependent enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

Itraconazole Impurity F, similar to Itraconazole, is expected to inhibit the fungal cytochrome P450 3A dependent enzyme . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a decrease in ergosterol synthesis . As a result, the formation of the fungal cell membrane is inhibited , causing disruption in the growth and proliferation of the fungal cells.

Biochemical Pathways

The primary biochemical pathway affected by Itraconazole Impurity F is the ergosterol biosynthesis pathway . By inhibiting the fungal cytochrome P450 3A dependent enzyme, the conversion of lanosterol to ergosterol is disrupted . This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, thereby affecting the integrity and function of the membrane .

Pharmacokinetics

Itraconazole is well-absorbed and has a broad spectrum of activity . It is also highly efficacious, particularly because its main metabolite, hydroxy-itraconazole, also has considerable antifungal activity . The solubility of Itraconazole has been improved in some formulations, leading to enhanced absorption and bioavailability .

Result of Action

The inhibition of ergosterol synthesis by Itraconazole Impurity F leads to a disruption in the formation of the fungal cell membrane . This results in the impairment of the growth and proliferation of the fungal cells, thereby exerting its antifungal effect.

生化学分析

Biochemical Properties

Itraconazole Impurity F, similar to Itraconazole, is likely to interact with various biomolecules due to its structural similarity . Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It is plausible that Itraconazole Impurity F may interact with similar enzymes and proteins involved in this pathway.

Cellular Effects

The specific cellular effects of Itraconazole Impurity F are not well-studied. Given its structural similarity to Itraconazole, it may influence cell function in a similar manner. Itraconazole affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting ergosterol biosynthesis . It’s possible that Itraconazole Impurity F could have similar effects.

Molecular Mechanism

The molecular mechanism of Itraconazole Impurity F is not well-documented. Considering its structural similarity to Itraconazole, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4 . It’s possible that Itraconazole Impurity F could be involved in similar metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of itraconazole impurity F involves complex synthetic routes. One method includes dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to separate out composite particles .

Industrial Production Methods

Industrial production methods for itraconazole impurity F are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to isolate and purify the compound from bulk drug products .

化学反応の分析

Types of Reactions

Butyl Itraconazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products of itraconazole, such as hydroxy-itraconazole .

類似化合物との比較

Similar Compounds

Uniqueness

Butyl Itraconazole is unique due to its specific molecular structure and the role it plays in the quality control of itraconazole drug products. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .

生物活性

Butyl Itraconazole is a derivative of the well-known antifungal agent Itraconazole, which has been extensively studied for its biological activities beyond antifungal effects. This article provides a comprehensive overview of the biological activity of Butyl Itraconazole, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Itraconazole and Its Derivatives

Itraconazole is primarily recognized for its antifungal properties, acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. However, recent studies have uncovered additional biological activities, including antiangiogenic effects and inhibition of the Hedgehog (Hh) signaling pathway, which are crucial in cancer biology .

Biological Mechanisms

1. Antiangiogenic Activity

  • Itraconazole has been shown to inhibit endothelial cell proliferation and disrupt vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation. This disruption is linked to its antiangiogenic properties, making it a candidate for cancer treatment where angiogenesis is a key factor .

2. Hedgehog Pathway Inhibition

  • The Hedgehog signaling pathway plays a significant role in various cancers. Butyl Itraconazole has demonstrated the ability to inhibit this pathway, leading to reduced proliferation of medulloblastoma cells. This was assessed through Gli1 transcription levels, which serve as a marker for Hh pathway activation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Itraconazole analogs, including Butyl Itraconazole, has revealed that modifications to the sec-butyl side chain can enhance biological activity. A study synthesized 25 analogs and assessed their potency in inhibiting endothelial cell proliferation and Hh signaling . Key findings include:

CompoundAntiangiogenic ActivityHh Pathway Inhibition
ItraconazoleModerateModerate
Butyl ItraconazoleHighHigh
Other AnaloguesVariableVariable

Case Studies and Clinical Applications

1. Cancer Treatment

  • A phase II clinical trial indicated that high-dose Itraconazole (600 mg/day) resulted in significant prostate-specific antigen (PSA) responses in men with advanced prostate cancer . The study highlighted that Butyl Itraconazole could potentially offer similar benefits due to its enhanced potency.

2. Antiviral Activity

  • Recent studies have suggested that structural features of Itraconazole are important for its antiviral activity against various viruses. The sec-butyl chain is critical for this activity, indicating potential therapeutic applications beyond antifungal use .

Research Findings

A detailed investigation into the pharmacokinetics and bioavailability of Butyl Itraconazole has shown improvements over conventional formulations. For instance, a novel formulation known as Super Bioavailable Itraconazole (SUBA™ ITZ) demonstrates higher bioavailability and lower interindividual variability compared to traditional formulations .

ParameterConventional ItraconazoleSuper Bioavailable Itraconazole
Bioavailability55%Higher than conventional
Absorption SiteStomachSmall Intestine
Inter-subject VariabilityHighLower by 21%

特性

IUPAC Name

2-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRHZFCRISNCIN-ZJJOJAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89848-51-1
Record name 89848-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl Itraconazole
Reactant of Route 2
Reactant of Route 2
Butyl Itraconazole
Reactant of Route 3
Reactant of Route 3
Butyl Itraconazole
Reactant of Route 4
Reactant of Route 4
Butyl Itraconazole
Reactant of Route 5
Reactant of Route 5
Butyl Itraconazole
Reactant of Route 6
Reactant of Route 6
Butyl Itraconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。